molecular formula C21H21ClN6O3 B2953978 4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291854-71-1

4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2953978
CAS No.: 1291854-71-1
M. Wt: 440.89
InChI Key: QHYGARNGCMAVFI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at the 5-position and a piperazine-1-carbonyl moiety at the 4-position. The piperazine ring is further functionalized with a (2H-1,3-benzodioxol-5-yl)methyl group.

The triazole ring, a bioisostere for amide or ester groups, offers metabolic stability and hydrogen-bonding capabilities. Synthesis likely involves Huisgen cycloaddition for triazole formation and amide coupling for piperazine-carbonyl linkage, as inferred from analogous procedures in and .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(4-chloroanilino)triazolidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O3/c22-15-2-4-16(5-3-15)23-20-19(24-26-25-20)21(29)28-9-7-27(8-10-28)12-14-1-6-17-18(11-14)31-13-30-17/h1-6,11,19-20,23-26H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHJIASPGJSQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4C(NNN4)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound’s molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

The compound's molecular formula is C30H31N3O5C_{30}H_{31}N_3O_5 with a molecular weight of 513.59 g/mol. Its structure includes a piperazine moiety and a triazole ring, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC30H31N3O5
Molecular Weight513.59 g/mol
LogP3.1569
Polar Surface Area60.536 Ų
Hydrogen Bond Acceptors8

Biological Activity

Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of heat shock protein 90 (HSP90) . The specific mechanisms of action include:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.

Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance, it has been reported to inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis—a pathological condition associated with drug toxicity . This inhibition could serve as a predictive marker for assessing the potential toxicity of new therapeutic agents.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Study on Anticancer Activity : A multicellular spheroid model was used to evaluate the anticancer effects of triazole-based compounds. The study found that these compounds effectively reduced tumor growth and enhanced apoptosis in vitro .
  • Pharmacological Screening : A library of compounds was screened for their ability to inhibit PLA2G15, revealing that many structurally similar compounds exhibited significant inhibitory effects . This suggests a broader applicability for the class of compounds including our target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues fall into three categories: piperazine derivatives , triazole-containing molecules , and benzodioxole hybrids . Key comparisons are summarized below:

Compound Key Structural Features Similarity Score Notable Differences
4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine Benzodioxole-methyl-piperazine, triazole-4-carbonyl, 4-chlorophenyl Reference compound Unique combination of benzodioxole and triazole-chlorophenyl groups
4-Methylpiperazin-1-amine dihydrochloride (CAS 40675-60-3) Methyl-piperazine backbone 0.95 Lacks triazole, benzodioxole, and aryl substituents; simpler structure
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide () Dichlorophenyl-piperazine, pentanamide chain, pyridinyl-phenyl N/A Replaces triazole with pentanamide; pyridinyl-phenyl vs. chlorophenyl
5-Methyl-1-(p-nitrophenyl)-N'-[(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone () Triazole with nitrophenyl and nitrofuran hydrazone N/A Nitrofuran substituent instead of benzodioxole-piperazine; carbohydrazone linkage
N,N-Dimethylpiperazine-1-carboxamide () Piperazine-carboxamide, dimethyl substituents N/A Simpler carboxamide group; lacks triazole and benzodioxole

Pharmacological and Physicochemical Comparisons

Lipophilicity and Solubility: The benzodioxole group in the target compound increases logP compared to simpler piperazine derivatives like 4-methylpiperazin-1-amine dihydrochloride, suggesting better membrane permeability but reduced aqueous solubility .

Synthetic Accessibility :

  • The target compound’s synthesis is more complex than that of ’s triazole derivatives, which use straightforward hydrazone formation . Multi-step coupling reactions for piperazine-carbonyl and benzodioxole-methyl groups are likely required.

Biological Activity :

  • Piperazine-dichlorophenyl analogues (e.g., ) are reported as dopamine D3 receptor ligands, suggesting the target compound may share this activity .
  • Triazole-nitrofuran derivatives () exhibit antimicrobial properties, but the absence of nitrofuran in the target compound may shift activity toward neurological targets .

Research Findings and Data

  • Binding Affinity : Piperazine-aryl hybrids (e.g., ) show nM-level affinity for dopamine receptors, implying the target compound’s benzodioxole group could modulate selectivity .
  • Crystallographic Data : SHELX-based refinement () is critical for resolving the conformational flexibility of the piperazine-triazole backbone .

Q & A

Basic: What are the established synthetic routes for this compound, and how are intermediates characterized?

The compound can be synthesized via multi-step protocols involving:

  • Condensation reactions : For example, coupling a benzodioxolylmethylpiperazine intermediate with a 4-chlorophenyl-substituted triazole carboxamide precursor .
  • Cyclization steps : Hydrazine or phenylhydrazine-mediated cyclization to form the triazole core, as seen in analogous pyrazole and triazole syntheses .
  • Characterization : Intermediates are typically validated using 1H^1H/13C^{13}C-NMR, IR spectroscopy, and X-ray crystallography (e.g., for regioselectivity confirmation) .

Advanced: How can regioselectivity in triazole formation be optimized during synthesis?

Regioselectivity in 1,2,3-triazole synthesis is influenced by:

  • Catalyst choice : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-regioisomers, while ruthenium catalysts favor 1,5-products.
  • Reaction conditions : Temperature, solvent polarity, and substituent electronic effects (e.g., electron-withdrawing groups on the alkyne) can shift selectivity .
  • Validation : X-ray crystallography (e.g., SHELXL-refined structures) or 1H^1H-NMR coupling constants confirm regiochemistry .

Basic: What pharmacological activities have been reported for analogs of this compound?

Structural analogs exhibit:

  • Antimicrobial activity : Pyrazole and triazole derivatives show potency against Mycobacterium tuberculosis (MIC values: 0.5–8 µg/mL) .
  • Anticancer potential : Mannich bases with piperazine moieties inhibit carbonic anhydrase isoforms (hCA I/II), with IC50_{50} values < 10 µM .
  • Neuroactive properties : Piperazine-linked triazoles may modulate dopamine receptors (e.g., D3_3-selective ligands) .

Advanced: How can computational methods guide SAR studies for this compound?

  • Molecular docking : Predict binding poses to targets like hCA II or dopamine receptors using software such as AutoDock. For example, the benzodioxole group may occupy hydrophobic pockets, while the triazole interacts with polar residues .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett constants of substituents) with bioactivity to prioritize synthetic targets .
  • Validation : Compare docking results with crystallographic data (e.g., protein-ligand co-crystal structures refined via SHELXL) .

Basic: What analytical techniques are critical for purity assessment?

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities at <0.1% levels .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragments .
  • Elemental analysis : Validates stoichiometry (deviation <0.4% for C, H, N) .

Advanced: How do crystallographic data resolve contradictions in reported bioactivity?

  • Case study : Conflicting antitubercular activity data for triazole analogs (MIC: 0.5 vs. 16 µg/mL) were resolved by crystallography, revealing conformational flexibility in the piperazine-carbonyl linkage that affects target binding .
  • Refinement protocols : SHELXL-processed data can identify tautomeric forms or protonation states critical for activity .

Basic: What are the stability profiles of this compound under varying conditions?

  • pH stability : The benzodioxole group is susceptible to hydrolysis in acidic conditions (pH <3), while the triazole core remains stable up to 100°C .
  • Light sensitivity : Aryl chlorides (e.g., 4-chlorophenyl) may degrade under UV light; storage in amber vials is recommended .

Advanced: How can synthetic byproducts be minimized in large-scale preparations?

  • Optimized stoichiometry : Excess amine (1.2–1.5 eq) ensures complete acylation of the piperazine intermediate, reducing unreacted starting material .
  • Purification : Normal-phase chromatography (silica gel, 10% MeOH/CH2 _2Cl2_2) or recrystallization (MeOH/H2 _2O) removes regioisomeric byproducts .

Basic: What safety protocols are recommended for handling this compound?

  • Toxicity data : Analogous chlorophenyl-triazoles show moderate cytotoxicity (IC50_{50}: 10–50 µM in HEK293 cells). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Incinerate halogenated waste to avoid environmental release of chlorinated byproducts .

Advanced: How does the compound’s logP affect its pharmacokinetic properties?

  • Calculations : Predicted logP (e.g., 3.2 via ChemDraw) suggests moderate blood-brain barrier permeability, aligning with CNS-targeted analogs .
  • Solubility enhancement : Co-crystallization with succinic acid or PEG-based formulations improves aqueous solubility for in vivo studies .

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